

Characterization of N3-PEG4-amido-Lys(Fmoc)-acid by NMR and mass spectrometry

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Compound of Interest

Compound Name: N3-PEG4-amido-Lys(Fmoc)-acid

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A Comparative Guide to the Characterization of N3-PEG4-amido-Lys(Fmoc)-acid

This guide provides a detailed comparison of the analytical characterization of **N3-PEG4-amido-Lys(Fmoc)-acid** with a standard alternative, Fmoc-Lys(Boc)-OH. The focus is on characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering researchers objective data and protocols to support their applications in drug development and peptide synthesis.

N3-PEG4-amido-Lys(Fmoc)-acid is a heterobifunctional linker used extensively in the synthesis of antibody-drug conjugates (ADCs) and for bioconjugation.^{[1][2][3]} It incorporates a terminal azide (N3) group for click chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and an Fmoc-protected lysine core with a free carboxylic acid for peptide synthesis.^{[1][2]} Its characterization is critical for verifying identity, purity, and stability.

Comparative Physicochemical Properties

A direct comparison is made with Fmoc-Lys(Boc)-OH, a widely used lysine derivative in Fmoc-based solid-phase peptide synthesis where the side chain is protected by a tert-butyloxycarbonyl (Boc) group.^[4] This highlights the analytical differences introduced by the azido-PEG modification.

Property	N3-PEG4-amido-Lys(Fmoc)-acid	Fmoc-Lys(Boc)-OH
Molecular Formula	C ₃₂ H ₄₃ N ₅ O ₉ [5]	C ₂₁ H ₃₀ N ₂ O ₆
Molecular Weight	641.71 g/mol [5][6]	414.48 g/mol
Primary Function	ADC Linker, Click Chemistry Reagent[1]	Protected Amino Acid for Peptide Synthesis[4]

Data Presentation: NMR and Mass Spectrometry

The following tables summarize the expected quantitative data for the characterization of **N3-PEG4-amido-Lys(Fmoc)-acid** compared to Fmoc-Lys(Boc)-OH. These values are predicted based on the chemical structures and standard chemical shift ranges.

Table 1: Comparative ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton Assignment	N3-PEG4-amido-Lys(Fmoc)-acid (Expected δ , ppm)	Fmoc-Lys(Boc)-OH (Expected δ , ppm)
Fmoc Group	7.7-7.8 (2H, d), 7.5-7.6 (2H, d), 7.3-7.4 (4H, m)	7.7-7.8 (2H, d), 7.5-7.6 (2H, d), 7.3-7.4 (4H, m)
Fmoc-CH, CH ₂	4.2-4.5 (3H, m)	4.2-4.5 (3H, m)
Lys α -CH	4.5-4.7 (1H, m)	4.3-4.5 (1H, m)
Lys β , γ , δ -CH ₂	1.4-2.0 (6H, m)	1.3-1.9 (6H, m)
Lys ϵ -CH ₂	3.1-3.3 (2H, m)	3.0-3.2 (2H, m)
PEG Chain (-O-CH ₂ -CH ₂ -)	3.5-3.8 (16H, m)	N/A
Azide-CH ₂ (N ₃ -CH ₂)	3.3-3.4 (2H, t)	N/A
Boc Group (-C(CH ₃) ₃)	N/A	1.45 (9H, s)

Table 2: Comparative Mass Spectrometry Data (Predicted)

Mode: Electrospray Ionization, Positive (ESI+)

Ion	N3-PEG4-amido-Lys(Fmoc)-acid (Expected m/z)	Fmoc-Lys(Boc)-OH (Expected m/z)
[M+H] ⁺	642.31	415.22
[M+Na] ⁺	664.29	437.20
[M+K] ⁺	680.26	453.17

Experimental Protocols

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh 5-10 mg of the sample (e.g., **N3-PEG4-amido-Lys(Fmoc)-acid**).
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
 - Cap the tube and gently vortex to ensure complete dissolution.
- Data Acquisition:
 - Record spectra on a 400 MHz (or higher) NMR spectrometer.
 - Acquire a standard ¹H NMR spectrum, typically with 16-64 scans.
 - Acquire a ¹³C NMR spectrum, typically requiring several thousand scans for adequate signal-to-noise.

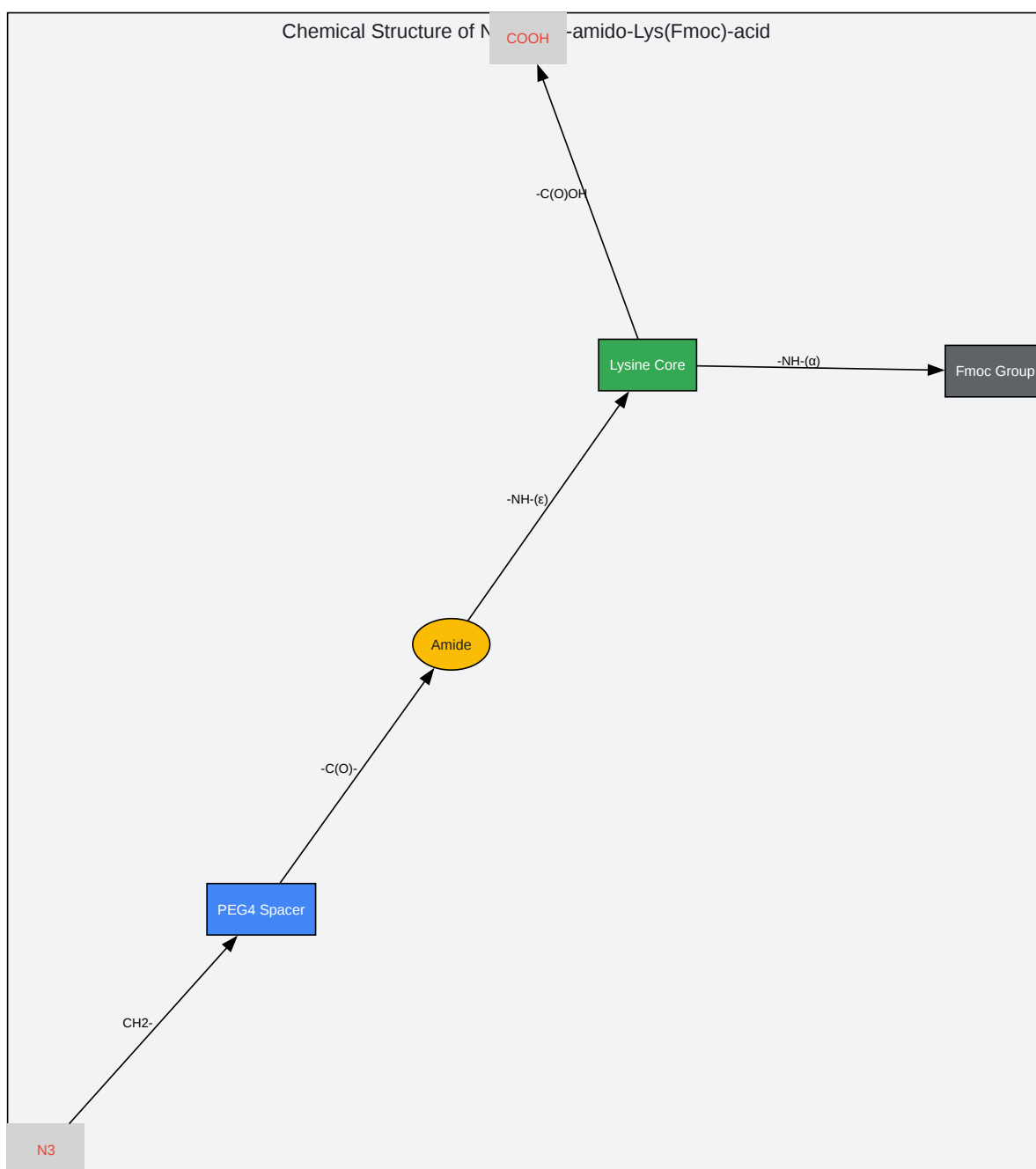
- Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
- Calibrate the spectra using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

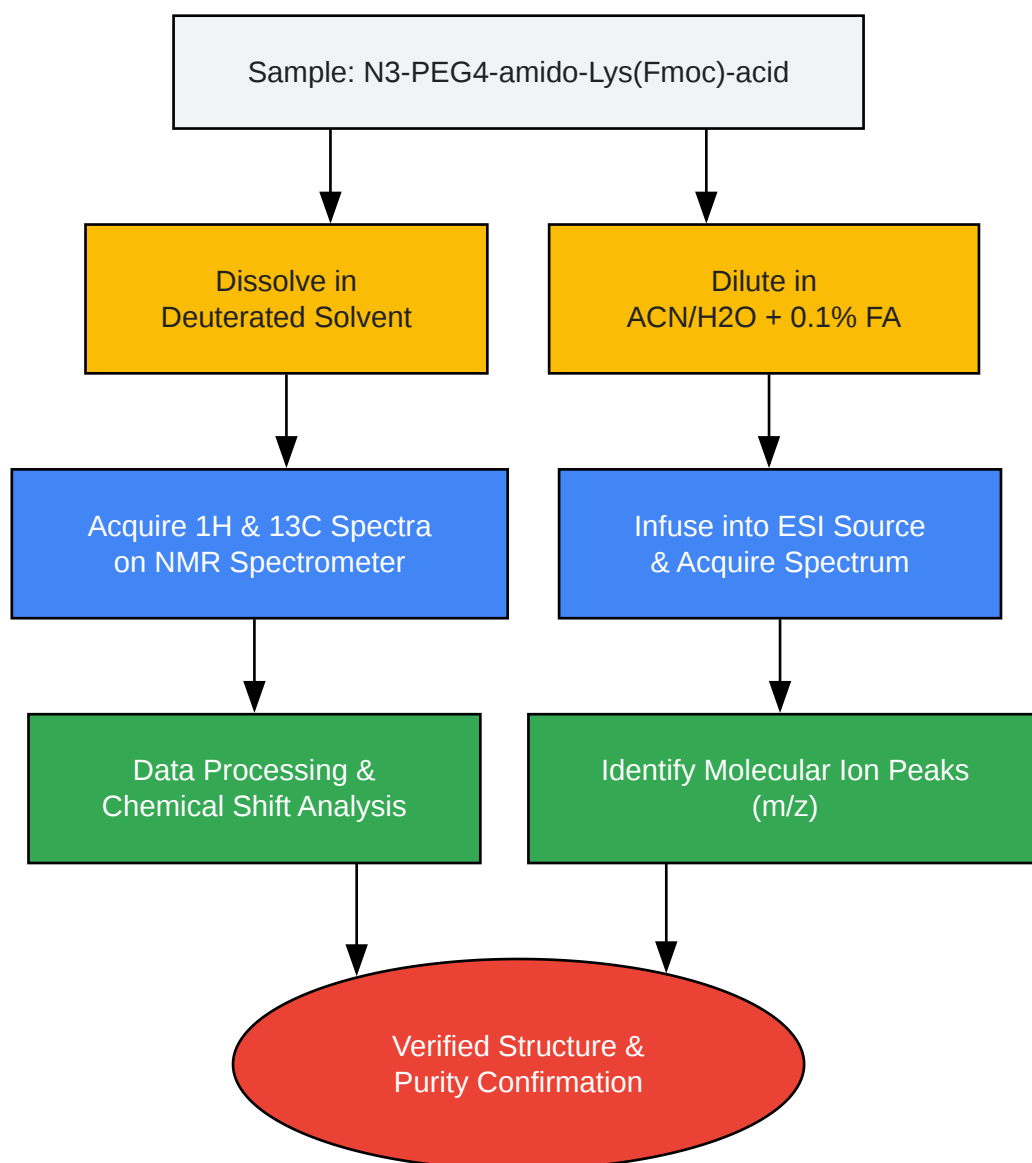
Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
 - Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid to promote protonation.
- Data Acquisition:
 - Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.
 - Acquire data in positive ion mode over a mass range appropriate for the expected ions (e.g., m/z 100-1000).
 - Set key ESI source parameters: capillary voltage (~3-4 kV), cone voltage (~20-40 V), and desolvation gas temperature and flow to achieve stable and optimal signal.
 - Analyze the resulting spectrum to identify the molecular ion peaks ($[M+H]^+$, $[M+Na]^+$, etc.) and confirm the molecular weight.

Visualizations

The following diagrams illustrate the structure of the target molecule and the general workflow for its characterization.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N3-PEG4-amido-Lys(Fmoc)-acid - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N3-PEG4-amido-Lys(Fmoc)-acid Datasheet DC Chemicals [dcchemicals.com]
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